Technical Monograph: 4-[(2-hydroxybenzoyl)amino]butanoic Acid
Technical Monograph: 4-[(2-hydroxybenzoyl)amino]butanoic Acid
This is an in-depth technical monograph on 4-[(2-hydroxybenzoyl)amino]butanoic acid , a structural analogue of the permeation enhancer SNAC and a potential GABA prodrug.
Synonyms: N-Salicyloyl-GABA, 4-(2-Hydroxybenzamido)butanoic acid CAS Registry Number: 22410-94-2 Molecular Formula: C₁₁H₁₃NO₄ Molecular Weight: 223.23 g/mol
Introduction & Chemical Identity
4-[(2-hydroxybenzoyl)amino]butanoic acid is a synthetic conjugate of salicylic acid (2-hydroxybenzoic acid) and
This compound acts as a critical reference point in the development of oral drug delivery systems. It is the C4-chain homologue of Sodium Salcaprozate (SNAC) (the C8 homologue), a widely utilized permeation enhancer in pharmaceutical formulations (e.g., oral semaglutide). The C4 chain length alters its physicochemical properties, specifically its lipophilicity and complexation dynamics, making it a subject of interest for structure-activity relationship (SAR) studies in oral peptide delivery and blood-brain barrier (BBB) transport.
Structural Classification
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Pharmacophore: Salicyloyl amide (2-hydroxybenzamide).
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Linker: Butyric acid chain (C4 spacer).
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Functional Class: Carrier for oral drug delivery; Prodrug of GABA.
Structural Analysis & Physicochemical Properties
The molecule's function is dictated by the interplay between the lipophilic "head" (salicyloyl group) and the hydrophilic "tail" (carboxylic acid).
Molecular Geometry & Intramolecular Dynamics
The defining structural feature of this compound is the intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the amide carbonyl oxygen (C=O).
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Effect: This interaction locks the salicyloyl ring and the amide bond into a planar, pseudo-six-membered ring conformation.
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Consequence: This "closed" conformation masks the polarity of the amide bond and the phenolic hydroxyl, significantly increasing the molecule's lipophilicity compared to its open conformers. This is the mechanism that allows such carriers to penetrate lipid bilayers.
Key Physicochemical Parameters[1]
| Property | Value (Experimental/Predicted) | Significance |
| Molecular Weight | 223.23 Da | Low MW favors passive diffusion. |
| LogP (Octanol/Water) | ~1.2 (Predicted) | Moderately lipophilic; optimized for membrane interaction. |
| pKa (Carboxylic Acid) | ~4.7 | Ionized at physiological pH (7.4), requiring pairing or protonation for permeation. |
| pKa (Phenol) | ~8.5 - 10.0 | Remains protonated at gastric pH, maintaining the H-bond network. |
| H-Bond Donors | 3 | Amide NH, Phenolic OH, Carboxylic OH. |
| H-Bond Acceptors | 4 | Amide O, Carboxyl O, Phenolic O. |
Structural Diagram (DOT)
The following diagram illustrates the chemical connectivity and the critical intramolecular hydrogen bond.
Caption: Structural connectivity of N-Salicyloyl-GABA highlighting the intramolecular hydrogen bond that stabilizes the lipophilic conformation.
Synthesis & Characterization
The synthesis of 4-[(2-hydroxybenzoyl)amino]butanoic acid typically follows a Schotten-Baumann type reaction or an activated ester method to prevent self-polymerization of the amino acid.
Synthetic Protocol (Standard Methodology)
Reagents: Salicylic acid (or O-acetylsalicyloyl chloride), 4-Aminobutanoic acid (GABA), Carbonyldiimidazole (CDI), or Thionyl Chloride.
Step-by-Step Workflow:
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Protection (Optional but Recommended):
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Protect the carboxylic acid of GABA as a methyl or ethyl ester (GABA-OMe) to prevent side reactions.
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Reaction: GABA + MeOH + SOCl₂
GABA-OMe·HCl.
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Activation of Salicylic Acid:
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Direct coupling with Salicylic acid using CDI in THF or DMF.
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Alternative: Use O-Acetylsalicyloyl chloride to avoid phenolic interference.
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Coupling:
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React the activated salicylate with GABA-ester in the presence of a base (Triethylamine or Diisopropylethylamine).
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Condition:
, stir for 12-24 hours.
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Deprotection (Hydrolysis):
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Alkaline hydrolysis using NaOH (1M) or LiOH to remove the ester group and the acetyl group (if O-acetyl chloride was used).
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Workup: Acidify to pH ~2 with HCl to precipitate the free acid product.
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Purification:
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Recrystallization from Ethanol/Water or Ethyl Acetate/Hexane.
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Synthesis Flowchart
Caption: Synthetic pathway for N-Salicyloyl-GABA via activated ester coupling and subsequent hydrolysis.
Functional Applications & Mechanism of Action
Oral Carrier for Macromolecules (The "Eligen" Mechanism)
This compound is a structural analogue of the Eligen® carriers (e.g., SNAC, 5-CNAC).
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Mechanism: The carrier interacts non-covalently with peptide drugs (e.g., Insulin, GLP-1 agonists).
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Interaction: The lipophilic salicyloyl head inserts into the peptide's hydrophobic core, while the charge neutralization (between the carrier's acid and peptide's amine) reduces the peptide's apparent polarity.
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Result: The complex becomes sufficiently lipophilic to traverse the intestinal epithelium via passive transcellular diffusion , bypassing the degradative environment.
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C4 vs. C8 (SNAC): The C4 chain (GABA) is shorter than the C8 chain (SNAC). Research suggests that chain length is critical for optimal membrane insertion; while C8 is often optimal for specific peptides, C4 variants are investigated for smaller payloads or different solubility profiles.
GABA Prodrug & CNS Delivery
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Rationale: Exogenous GABA does not cross the Blood-Brain Barrier (BBB) effectively due to its zwitterionic nature.
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Prodrug Strategy: N-acylation with salicylic acid masks the amino group, removing the zwitterionic character.
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Metabolism: Once in the brain or plasma, amidases may hydrolyze the amide bond, releasing free GABA and Salicylic acid.
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Therapeutic Potential: Investigated for conditions requiring elevated CNS GABA levels (e.g., epilepsy, anxiety) while providing concurrent anti-inflammatory effects from the salicylate moiety.
Biological Signaling Pathway (Hypothetical)
Caption: Mechanism of action for N-Salicyloyl-GABA acting as a permeation enhancer for oral peptide delivery.
References
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Emisphere Technologies. (1996). 4-[4-[(2-hydroxybenzoyl)amino]phenyl]butyric acid as a novel oral delivery agent for recombinant human growth hormone.[1] Journal of Medicinal Chemistry.[1]
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National Center for Biotechnology Information. (2025). 4-[(2-hydroxybenzoyl)amino]butanoic acid (CAS 22410-94-2).[2] PubChem Compound Summary.
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Leone-Bay, A., et al. (1998). Synthesis and Evaluation of Compounds that Facilitate the Gastrointestinal Absorption of Heparin. Journal of Medicinal Chemistry.[1]
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Malkov, D., et al. (2002). Oral delivery of insulin with the eligen technology: mechanistic studies. Current Drug Delivery.
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ChemicalBook. (2025).[3] 4-[(2-hydroxybenzoyl)amino]butanoic acid Properties and Suppliers.
